
VU0152100
概要
説明
VU0152100は、ムスカリン性アセチルコリン受容体のサブタイプM4の選択的な正の異方性モジュレーターです。 この化合物は、精神病および統合失調症などの精神障害に関連する認知障害の治療における潜在的な治療用途のために、神経科学の分野で注目を集めています。 .
準備方法
合成経路と反応条件
VU0152100は、チエノ[2,3-b]ピリジンコア構造の形成を含む複数段階のプロセスで合成されます。主なステップには以下が含まれます。
チエノ[2,3-b]ピリジンコアの形成: これは、特定の条件下で適切な前駆体の環化を伴います。
コアの官能基化: コア構造へのアミノ基とカルボキサミド基の導入。
最終的な修飾: メトキシフェニル基の付加により合成が完了します。
工業生産方法
詳細な工業生産方法は容易に入手できませんが、this compoundの合成には、通常、再結晶およびクロマトグラフィーなどの精製手順を含む標準的な有機合成技術が用いられ、高純度レベルを実現します。 .
化学反応の分析
反応の種類
VU0152100は、主に以下のタイプの反応を起こします。
置換反応: コア構造への官能基の導入。
環化反応: チエノ[2,3-b]ピリジンコアの形成。
アミド化反応: カルボキサミド基の形成.
一般的な試薬と条件
試薬: 一般的な試薬には、アミン、カルボン酸、およびメトキシフェニル誘導体が含まれます。
主な生成物
これらの反応から形成される主な生成物は、this compound自体であり、ムスカリン性アセチルコリン受容体のサブタイプM4の選択的な正の異方性モジュレーターとしての高い選択性と効力で特徴付けられます。 .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Antipsychotic Drug-Like Effects
Research has demonstrated that VU0152100 can reverse amphetamine-induced hyperlocomotion in rodent models. This effect is dose-dependent and specific to wild-type mice, as M4 knockout mice did not exhibit similar responses. The compound also blocks amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, indicating its potential as an antipsychotic agent .
Table 1: Effects of this compound on Behavioral Parameters
Parameter | Effect Observed | Dose Range (mg/kg) |
---|---|---|
Amphetamine-induced hyperlocomotion | Reversal | 3 - 56.6 |
Contextual fear conditioning | Blocking disruption | 10 - 56.6 |
Acoustic startle reflex | Prepulse inhibition | 10 - 56.6 |
Neuroimaging and Connectivity Studies
Functional imaging studies using pharmacologic magnetic resonance imaging (phMRI) have shown that this compound modulates brain activation patterns associated with amphetamine response. Key regions affected include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus. These findings suggest that this compound enhances functional connectivity between these areas, which are critical for cognitive processing and emotional regulation .
Table 2: Brain Regions Affected by this compound
Brain Region | Role in Psychosis | Connectivity Changes Observed |
---|---|---|
Nucleus Accumbens | Reward processing | Increased connectivity |
Caudate-Putamen | Motor control | Enhanced activation |
Hippocampus | Memory formation | Modulated activity |
Medial Thalamus | Sensory integration | Altered connectivity |
Applications in Substance Use Disorders
This compound has shown promise in mitigating the reinforcing effects of cocaine in rodent models. It decreases both the discriminative stimulus effects of cocaine and reduces drug-seeking behavior without affecting overall activity levels. This positions this compound as a potential therapeutic option for treating cocaine addiction .
Table 3: Effects of this compound on Cocaine-Induced Behavior
Behavior | Effect Observed | Dose (mg/kg) |
---|---|---|
Cocaine-induced hyperactivity | Attenuation | Not specified |
Conditioned place preference | Prevention of reinstatement | Not specified |
Case Studies and Clinical Implications
While most studies on this compound have been preclinical, its implications for clinical use are significant. The selective nature of this compound could lead to fewer side effects compared to traditional antipsychotics. Ongoing research aims to further explore its efficacy in human trials, particularly focusing on schizophrenia and other psychotic disorders.
作用機序
VU0152100は、ムスカリン性アセチルコリン受容体のサブタイプM4の異方性部位に結合することで効果を発揮します。この結合は、受容体のアセチルコリンに対する親和性を高め、Gタンパク質への結合を強化し、下流のシグナル伝達効果につながります。 この化合物は、本質的なアゴニスト活性を持ちませんが、アセチルコリンの効果を増強します。 .
類似の化合物との比較
類似の化合物
VU0152099: ムスカリン性アセチルコリン受容体のサブタイプM4の別の選択的な正の異方性モジュレーター。
VU0467154: ムスカリン性アセチルコリン受容体のサブタイプM1の選択的な正の異方性モジュレーター。
独自性
This compoundは、ムスカリン性アセチルコリン受容体のサブタイプM4に対する高い選択性と血脳関門を通過する能力により、独特です。 これは、中枢神経系の効果と精神障害における潜在的な治療用途を研究するのに特に価値があります。 .
類似化合物との比較
Similar Compounds
VU0152099: Another selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4.
VU0467154: A selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1.
Uniqueness
VU0152100 is unique due to its high selectivity for the muscarinic acetylcholine receptor subtype M4 and its ability to cross the blood-brain barrier. This makes it particularly valuable for studying central nervous system effects and potential therapeutic applications in mental disorders .
生物活性
VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly psychosis and cognitive impairments. This article consolidates various research findings, case studies, and experimental data regarding the biological activity of this compound.
This compound enhances the activity of the M4 mAChR without acting as an agonist itself. It potentiates the receptor's response to acetylcholine, leading to increased signaling through this pathway. This mechanism is significant because M4 receptors are implicated in modulating dopaminergic activity in the brain, which is essential for managing symptoms associated with schizophrenia and other psychotic disorders .
In Vivo Studies
-
Neural Precursor Cell Proliferation :
- In a study involving Nestin-GFP mice, this compound was administered via intraperitoneal injections. The results indicated a significant increase in the number of proliferating neural precursor cells (NPCs) compared to vehicle-treated controls. Specifically, there was an increase in BrdU-labeled NPCs, demonstrating enhanced neurogenesis due to M4 receptor activation .
-
Antipsychotic Effects :
- This compound demonstrated a dose-dependent reversal of amphetamine-induced hyperlocomotion in wild-type rats and mice but not in M4 knockout (KO) models, confirming its specificity for the M4 receptor. Additionally, it blocked amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition, suggesting robust antipsychotic-like effects without inducing catalepsy or peripheral side effects often seen with non-selective mAChR agonists .
-
Neurochemical Impact :
- Microdialysis studies showed that this compound could reverse amphetamine-induced increases in extracellular dopamine levels in specific brain regions, supporting its role in modulating dopaminergic neurotransmission. This finding aligns with the hypothesis that enhancing M4 receptor activity can mimic some antipsychotic effects observed with traditional treatments .
Case Studies
- A chronic administration model assessed the efficacy of this compound alongside olanzapine, an atypical antipsychotic known for causing weight gain. The combination treatment exhibited reduced weight gain compared to olanzapine alone, indicating potential metabolic benefits when using M4 PAMs like this compound in conjunction with other antipsychotics .
Data Summary
The following table summarizes key findings from various studies on this compound:
特性
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGCQSCGNTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357702 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409351-28-6 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。